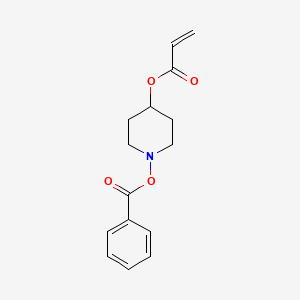
4-(Acryloyloxy)piperidin-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acryloyloxy)piperidin-1-yl benzoate is a chemical compound with the molecular formula C15H17NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and features both acryloyloxy and benzoate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acryloyloxy)piperidin-1-yl benzoate typically involves the esterification of piperidin-1-yl benzoate with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acryloyloxy)piperidin-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acryloyloxy group to other functional groups.
Substitution: The benzoate group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Acryloyloxy)piperidin-1-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Acryloyloxy)piperidin-1-yl benzoate involves its interaction with molecular targets and pathways. The acryloyloxy group can participate in polymerization reactions, while the piperidine ring can interact with biological receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-1-yl benzoate: Lacks the acryloyloxy group but shares the piperidine and benzoate moieties.
Acryloyloxy derivatives: Compounds with similar acryloyloxy groups but different core structures.
Uniqueness
4-(Acryloyloxy)piperidin-1-yl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of both acryloyloxy and benzoate groups allows for diverse chemical transformations and interactions.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(4-prop-2-enoyloxypiperidin-1-yl) benzoate |
InChI |
InChI=1S/C15H17NO4/c1-2-14(17)19-13-8-10-16(11-9-13)20-15(18)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Clave InChI |
CEJZSVAKOAKVOS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1CCN(CC1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



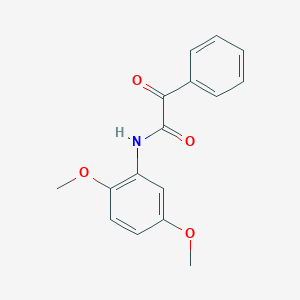
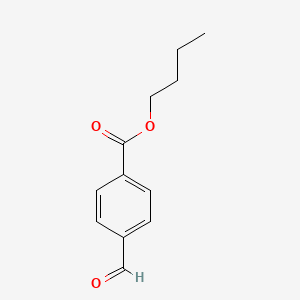
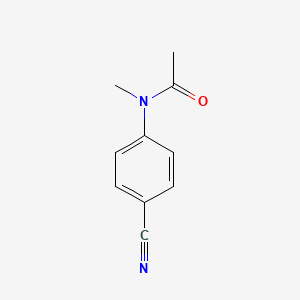


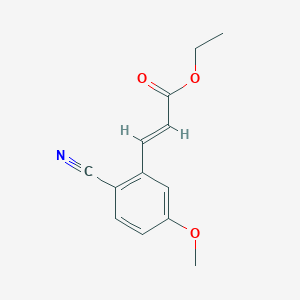
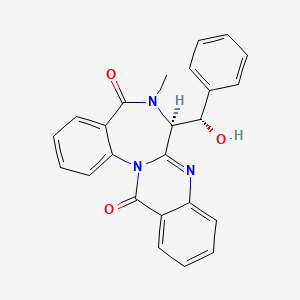
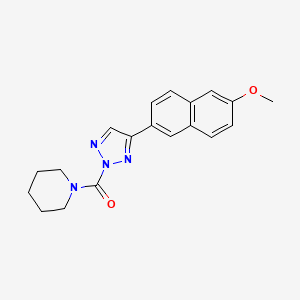
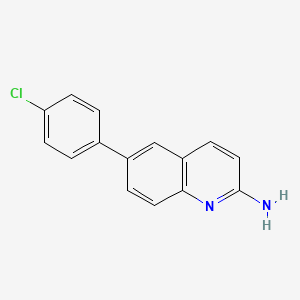
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
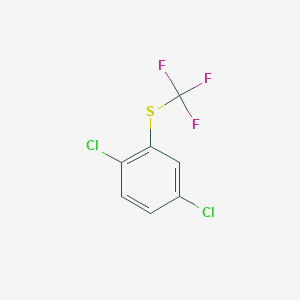

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
